
Application Notes and Protocols for L17E-
Mediated Delivery of DNA Nanostructures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L17E

Cat. No.: B15590470 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
The delivery of therapeutic biomacromolecules into the cytosol of target cells represents a

significant hurdle in drug development. DNA nanostructures offer a programmable and

biocompatible platform for drug delivery; however, their efficient cellular uptake and endosomal

escape remain challenging. The L17E peptide, an attenuated cationic amphiphilic lytic peptide,

has emerged as a promising tool to overcome these barriers. L17E facilitates the cellular entry

of cargo by inducing macropinocytosis and subsequently promotes endosomal escape by

selectively disrupting the endosomal membrane, leading to the release of the cargo into the

cytoplasm.[1][2] This document provides detailed application notes and protocols for the

functionalization of DNA nanostructures with the L17E peptide and their subsequent delivery

into cells.

Mechanism of Action
The L17E peptide enhances the intracellular delivery of DNA nanostructures through a multi-

step process. Initially, the cationic nature of L17E is thought to interact with the cell membrane,

inducing membrane ruffling and macropinocytosis, a form of endocytosis.[1][2] Once inside the

cell and encapsulated within an endosome, the L17E peptide exhibits its pH-sensitive lytic

activity. The acidic environment of the late endosome is believed to trigger a conformational

change in the L17E peptide, leading to the disruption of the endosomal membrane and the

release of the DNA nanostructure into the cytosol.[1] The efficiency of L17E-mediated delivery
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has been correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1

potassium channel, suggesting a role for membrane potential in this process.[1]

Key Applications
Enhanced Cytosolic Delivery: Facilitates the delivery of DNA nanostructures and their

associated cargo past the cell membrane and out of the endosome.

Broad Applicability: Effective in various cell lines, including HeLa, RAW264.7, and HUVECs.

[1]

Versatile Cargo Delivery: Can be used to deliver a range of DNA nanostructure shapes and

sizes carrying various payloads such as small molecules, proteins, or nucleic acids.

Data Presentation
Table 1: Summary of L17E-Mediated Delivery Parameters and Efficacy
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Cell Line Cargo
L17E
Concentrati
on (µM)

Incubation
Time

Observed
Effect

Reference

HeLa Exosomes 40 49 h

Enhanced

exosome-

mediated

intracellular

delivery.

[1]

HeLa
Dexamethaso

ne
20-40 1 h

Enhanced

internalization

via

macropinocyt

osis and

cytoplasmic

release.

[1]

HeLa Anti-His6-IgG 40 1.5 h

Successful

delivery to

the cytoplasm

and binding

to the

intracellular

target.

[1]

HeLa Saporin 40 7 h

~80% cell

death

compared to

~15% without

L17E.

[1]

HeLa
Cre

recombinase
40 25 h

Initiation of

EGFP

expression.

[1]

RAW264.7 Tetrahedral

DNA

Frameworks

(TDFs)

Not specified

(coating)

12 h (for OGF

delivery)

Enhanced

uptake,

stability, and

[1]
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endosomal

release.

HUVECs TS5-p45 40-80 Not specified

Suppression

of TS5-p45

translocation

to the

nucleus.

[1]

Experimental Protocols
Protocol 1: Assembly of Tetrahedral DNA
Nanostructures (TDNs)
This protocol describes the self-assembly of DNA tetrahedra from four synthetic

oligonucleotides.

Materials:

Four unique DNA oligonucleotides designed to form a tetrahedron (e.g., sequences adapted

from established protocols).

Annealing Buffer (e.g., 1x TAE buffer supplemented with 12.5 mM MgCl2).

Nuclease-free water.

Thermal cycler.

Procedure:

Resuspend the four DNA oligonucleotides in nuclease-free water to a final concentration of

100 µM.

In a 0.2 mL PCR tube, mix equimolar amounts of each of the four oligonucleotides to a final

concentration of 1 µM in Annealing Buffer.

Place the tube in a thermal cycler and run the following program:
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95°C for 5 minutes (denaturation).

Cool down to 25°C over 1 hour (annealing).

The assembled TDNs can be stored at 4°C.

Quality Control:

Analyze the formation of TDNs by running a sample on a 2% agarose gel. The assembled

tetrahedra should migrate as a distinct band, slower than the individual single-stranded

oligonucleotides.

Protocol 2: Functionalization of TDNs with L17E Peptide
via Click Chemistry
This protocol describes the covalent attachment of the L17E peptide to a TDN using copper-

free click chemistry. This requires one of the DNA strands used to form the tetrahedron to be

synthesized with a terminal modification (e.g., a DBCO group) and the L17E peptide to be

synthesized with a complementary reactive group (e.g., an azide).

Materials:

Assembled TDNs with a DBCO-modified oligonucleotide.

Azide-modified L17E peptide.

Reaction Buffer (e.g., 1x PBS, pH 7.4).

Nuclease-free water.

Procedure:

To the solution of assembled TDNs (from Protocol 1), add the azide-modified L17E peptide.

A molar excess of the peptide (e.g., 10-fold to 50-fold excess relative to the DBCO-modified

strand) is recommended to ensure efficient conjugation.

Gently mix the solution by pipetting.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/product/b15590470?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15590470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C,

protected from light.

Purify the L17E-TDN conjugates from excess peptide using a suitable method such as size-

exclusion chromatography or spin filtration with a molecular weight cutoff that retains the

TDN while allowing the smaller peptide to pass through.

Quality Control:

Confirm conjugation by running the purified product on a denaturing polyacrylamide gel. The

band corresponding to the L17E-conjugated DNA strand should show a shift compared to

the unmodified strand.

Characterize the final product using techniques like dynamic light scattering (DLS) to assess

size and dispersity.

Protocol 3: L17E-TDN Delivery to Cultured Cells
This protocol outlines the procedure for delivering L17E-functionalized TDNs to mammalian

cells in culture.

Materials:

L17E-TDN conjugates (from Protocol 2).

Mammalian cell line of interest (e.g., HeLa cells).

Complete cell culture medium.

Serum-free cell culture medium.

Phosphate-buffered saline (PBS).

Fluorescently labeled TDNs (optional, for tracking).

Procedure:
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Seed the cells in a suitable culture vessel (e.g., 24-well plate) and allow them to adhere and

reach 70-80% confluency.

On the day of the experiment, remove the complete culture medium and wash the cells once

with PBS.

Prepare the L17E-TDN delivery solution by diluting the conjugates in serum-free medium to

the desired final concentration (e.g., 10-100 nM of TDNs).

Add the L17E-TDN solution to the cells and incubate for 1-4 hours at 37°C in a CO2

incubator.

After the incubation period, remove the delivery solution and wash the cells twice with PBS.

Add fresh complete culture medium to the cells.

Incubate the cells for the desired period (e.g., 24-48 hours) before analysis.

Protocol 4: Quantification of Cellular Uptake by Flow
Cytometry
This protocol describes how to quantify the cellular uptake of fluorescently labeled L17E-TDNs.

Materials:

Cells treated with fluorescently labeled L17E-TDNs (from Protocol 3).

Trypsin-EDTA.

Flow cytometry buffer (e.g., PBS with 2% FBS).

Flow cytometer.

Procedure:

After the desired incubation time post-delivery, wash the cells with PBS.

Detach the cells using Trypsin-EDTA.
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Resuspend the cells in complete medium to neutralize the trypsin.

Centrifuge the cells and resuspend the pellet in ice-cold flow cytometry buffer.

Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in

the appropriate channel.

Include untreated cells as a negative control to set the baseline fluorescence.

Protocol 5: Visualization of Intracellular Delivery by
Confocal Microscopy
This protocol allows for the visualization of the subcellular localization of fluorescently labeled

L17E-TDNs.

Materials:

Cells grown on glass coverslips and treated with fluorescently labeled L17E-TDNs (from

Protocol 3).

Paraformaldehyde (PFA) solution (4% in PBS).

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

DAPI solution (for nuclear staining).

Mounting medium.

Confocal microscope.

Procedure:

After the desired incubation time, wash the cells on coverslips with PBS.

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash the cells three times with PBS.
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(Optional) Permeabilize the cells with permeabilization buffer for 10 minutes.

Wash the cells three times with PBS.

Stain the nuclei with DAPI solution for 5 minutes.

Wash the cells three times with PBS.

Mount the coverslips onto microscope slides using mounting medium.

Image the slides using a confocal microscope, capturing images in the channels for the

fluorescently labeled TDNs and DAPI.
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Caption: L17E-mediated delivery of DNA nanostructures.
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Caption: Experimental workflow for L17E-TDN delivery.
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Caption: L17E interaction with KCNN4 signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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